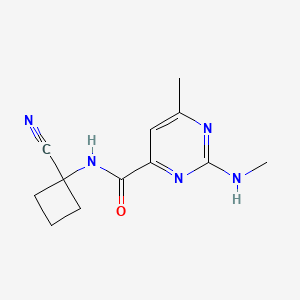
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide, also known as CCT251545, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to a class of drugs called pyrimidine derivatives, which are known for their ability to inhibit cell growth and induce apoptosis in cancer cells.
Mechanism of Action
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide exerts its anticancer effects by inhibiting the activity of a protein called CDK7, which is involved in regulating the cell cycle and gene expression. CDK7 is required for the activation of RNA polymerase II, which is necessary for the transcription of many genes involved in cell growth and survival. By inhibiting CDK7, this compound can block the transcription of these genes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting CDK7 activity, this compound can also induce DNA damage and activate the p53 pathway, which is involved in regulating cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide for lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of this compound on cancer cells without affecting normal cells. However, this compound has several limitations, including its poor solubility in water and its instability in biological fluids. These limitations can make it difficult to administer this compound in vivo and to study its pharmacokinetics and pharmacodynamics.
Future Directions
For research on N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide include optimizing its pharmacokinetics and pharmacodynamics, developing new formulations to improve its solubility and stability, and conducting clinical trials to evaluate its safety and efficacy in cancer patients. Additionally, this compound may have potential applications in other diseases, such as viral infections and autoimmune disorders, which warrant further investigation.
Synthesis Methods
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-4,6-dimethylpyrimidine. This compound is then reacted with 1-cyanocyclobutane-1-carboxylic acid to form N-(1-cyanocyclobutyl)-2-ethoxycarbonyl-4,6-dimethylpyrimidine. Finally, this compound is treated with methylamine to form this compound.
Scientific Research Applications
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can selectively inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells, while having minimal effects on normal cells. In vivo studies have also shown that this compound can significantly inhibit tumor growth in animal models of cancer.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8-6-9(16-11(14-2)15-8)10(18)17-12(7-13)4-3-5-12/h6H,3-5H2,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEOGMDECIVLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

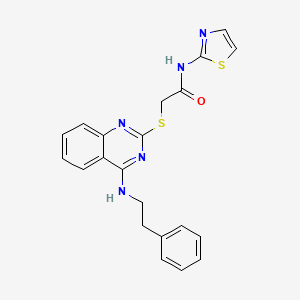
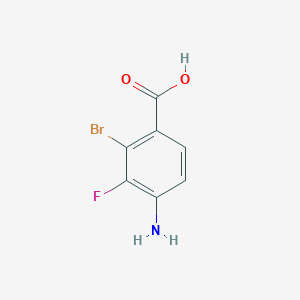
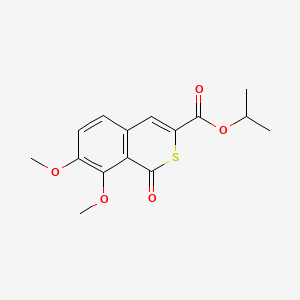

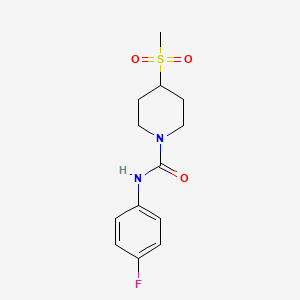
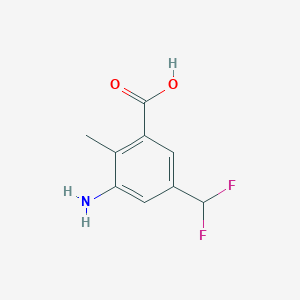
![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3011189.png)
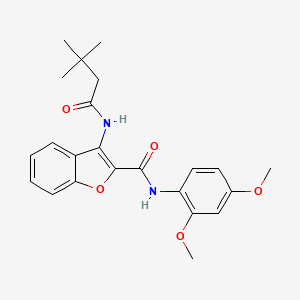
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3011191.png)


![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide](/img/structure/B3011206.png)